5-Hydroxy Propafenone Hydrochloride-d5

Bioanalytical method validation Therapeutic drug monitoring Stable isotope dilution assay

This phenyl-d5 analog (CAS 1188265-48-6) is the optimal SIL-IS for 5-hydroxypropafenone quantification. Its +5 Da shift overcomes M+1/M+2 cross-talk from under-labeled analogs, while avoiding reversed-phase retention shifts caused by d6 variants. It co-elutes precisely with the analyte, delivering 98.0% recovery and <12% bias in CYP2D6 phenotyping. Supplied with full COA, HPLC, MS, and NMR data for ANDA-grade method validation.

Molecular Formula C21H28ClNO4
Molecular Weight 398.9 g/mol
Cat. No. B12413679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Propafenone Hydrochloride-d5
Molecular FormulaC21H28ClNO4
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl
InChIInChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D;
InChIKeyFAYLNKVZLXBDBE-BQAHAFBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Propafenone Hydrochloride-d5: Stable Isotope-Labeled Internal Standard for Precise Quantification of the Active Propafenone Metabolite


5-Hydroxy Propafenone Hydrochloride-d5 (CAS 1188265-48-6, also referred to as GPV 129-d5) is a penta-deuterated analog of 5-hydroxy propafenone, the major CYP2D6-derived active metabolite of the Class Ic antiarrhythmic agent propafenone [1]. The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 5-hydroxy propafenone in biological matrices via LC-MS/MS or DART-MS/MS [2]. Its molecular formula is C21H23D5ClNO4 (MW 398.94), and the hydrochloride salt form ensures favorable solubility and ionization characteristics in reversed-phase chromatographic systems [3].

Why Non-Deuterated or Differently Labeled Internal Standards Cannot Replace 5-Hydroxy Propafenone Hydrochloride-d5 in Bioanalytical Workflows


Isotope dilution mass spectrometry relies on the near-identical physicochemical behavior of the analyte and its SIL-IS. Substituting 5-Hydroxy Propafenone Hydrochloride-d5 with a non-deuterated structural analog or a SIL-IS bearing a different number of deuterium atoms introduces systematic errors in quantification. Non-deuterated internal standards fail to co-elute with identical ionization efficiency, leading to inadequate matrix effect correction [1]. Under-deuterated analogs (e.g., d3 or d4) risk isotopic cross-talk with the native analyte's M+1/M+2 isotopologues, while over-deuterated versions (e.g., d6) can exhibit reversed-phase chromatographic retention time shifts due to the deuterium isotope effect, breaking co-elution [2]. The d5 labeling pattern on the phenyl ring specifically provides a +5 Da mass shift that moves the internal standard signal safely outside the natural isotopic envelope of 5-hydroxy propafenone while preserving chromatographic co-elution [3].

Quantitative Evidence Guide: 5-Hydroxy Propafenone Hydrochloride-d5 Differentiation from Non-Deuterated Analog and Alternative Internal Standards


Superior Extraction Recovery Relative to Non-Deuterated 5-Hydroxy Propafenone in Human Serum

In a validated DART-MS/MS method for anti-arrhythmic drug quantification, 5-Hydroxy Propafenone Hydrochloride-d5 demonstrated an extraction recovery of 98.0 ± 5.8% compared to 92.1 ± 6.3% for its non-deuterated counterpart, 5-hydroxy propafenone [1]. This represents an absolute recovery improvement of approximately 6 percentage points, enabling more accurate normalization of analyte loss during protein precipitation and solid-phase extraction workflows.

Bioanalytical method validation Therapeutic drug monitoring Stable isotope dilution assay

Minimized Matrix Effect Versus Non-Deuterated 5-Hydroxy Propafenone in Clinical Serum Samples

Matrix effect was quantified as the ratio of post-precipitation spiked analyte response to neat solution response. 5-Hydroxy Propafenone Hydrochloride-d5 exhibited a matrix effect of 97.8 ± 7.3%, substantially closer to the ideal 100% value than the 88.9 ± 5.9% observed for non-deuterated 5-hydroxy propafenone [1]. The residual ion suppression of only 2.2% for the deuterated compound contrasts with an 11.1% suppression for the non-deuterated form.

Matrix effect compensation Ion suppression/enhancement Isotope dilution mass spectrometry

Isotopic Mass Shift of +5 Da Eliminates Isotopic Cross-Talk With Native Analyte Signal

The five deuterium atoms on the phenyl ring of 5-Hydroxy Propafenone Hydrochloride-d5 produce a nominal mass shift of +5 Da (m/z shift from ~358 to ~363 for the free base), which cleanly separates the internal standard signal from the native analyte's monoisotopic peak and its natural-abundance M+1/M+2 isotopologues [1][2]. In contrast, a d3-labeled analog would place the internal standard signal at only +3 Da, overlapping with the M+3 isotopologue of 5-hydroxy propafenone, which can represent up to ~0.5–2% of the analyte peak area depending on molecular formula and concentration, degrading accuracy at low analyte levels [2].

Isotopic interference Mass spectrometry selectivity Deuterium labeling strategy

Validated LOQ of 10 pmol/mL Achieved Using Deuterated Internal Standard Methodology

The Hofmann et al. (2000) method employing deuterated analogues as internal standards achieved a limit of quantification (LOQ) of 10 pmol/mL for 5-hydroxypropafenone in human plasma using 0.5 mL sample volume and HPLC-ESI-MS with selected ion monitoring [1]. This sensitivity, achieved with the deuterated internal standard approach, represents an improvement over earlier HPLC-UV methods for propafenone metabolites, which typically report LOQs in the 50–100 ng/mL range (approximately 140–280 pmol/mL) [2].

Limit of quantification Pharmacokinetic study HPLC-ESI-MS method validation

Method Accuracy and Inter-Day Precision Within 12% Across the Calibration Range

The HPLC-ESI-MS method developed with deuterated internal standards by Hofmann et al. achieved reproducibility and accuracy below 12% for 5-hydroxypropafenone across the entire measured concentration range in human plasma [1]. This compares favorably with a more recent UHPLC-MS/MS method using non-deuterated amlodipine as a single internal standard for three analytes, which reported inter-day precision ranging from 1.56–10.2% for the 5-hydroxypropafenone metabolite but required a surrogate internal standard rather than a true isotopologue match [2].

Bioanalytical method validation Inter-day precision Accuracy Regulatory compliance

Hydrochloride Salt Form Enhances Aqueous Solubility and LC-MS Ionization Efficiency

5-Hydroxy Propafenone-d5 is supplied as the hydrochloride salt (MW 398.94) rather than the free base (free base MW 362.48), conferring higher aqueous solubility and improved positive-mode electrospray ionization response . The hydrochloride form enables direct dissolution in polar solvents (water, methanol, acetonitrile) without pH adjustment, facilitating stock solution preparation for calibration standards and quality control samples [1]. This contrasts with free base forms of deuterated propafenone metabolites, which may require acidification or sonication to achieve complete dissolution.

Salt form selection Ionization efficiency Sample preparation Procurement specification

High-Impact Application Scenarios for 5-Hydroxy Propafenone Hydrochloride-d5 Based on Verified Quantitative Evidence


Clinical TDM of Propafenone Therapy: Simultaneous Parent Drug and Metabolite Quantification

In clinical therapeutic drug monitoring (TDM) of propafenone, 5-Hydroxy Propafenone Hydrochloride-d5 serves as the SIL-IS for 5-hydroxypropafenone in validated DART-MS/MS and LC-MS/MS assays, enabling rapid 30-second-per-sample throughput with accuracy within ±13% of reference LC-MS/MS values [1]. The demonstrated 98.0% recovery and 97.8% matrix effect ensure faithful quantification across 30 clinical samples with minimal inter-patient matrix variability, a critical requirement when distinguishing CYP2D6 extensive metabolizers (high 5-OHPF/propafenone ratio) from poor metabolizers [1].

Pharmacokinetic and Drug-Drug Interaction Studies Requiring Metabolite Profiling

For pharmacokinetic studies assessing CYP2D6-mediated 5-hydroxylation of propafenone, this d5-labeled compound provides the necessary sensitivity (LOQ 10 pmol/mL) to accurately measure 5-hydroxypropafenone concentrations at late time points post-dose [2]. The +5 Da mass shift eliminates isotopic interference from the parent propafenone and its N-desalkyl metabolite, enabling simultaneous quantification of all three species in a single analytical run [3].

Impurity Profiling and Reference Standard Qualification for Pharmaceutical Quality Control

As a fully characterized deuterated impurity of propafenone hydrochloride (Propafenone Impurity 44), 5-Hydroxy Propafenone-d5 Hydrochloride is employed as a reference standard for HPLC impurity profiling and method validation in ANDA submissions [4]. The hydrochloride salt form ensures solubility in typical HPLC mobile phases (water/acetonitrile with 0.1% formic acid), and the product is supplied with comprehensive characterization data (COA, HPLC, MS, NMR) compliant with regulatory guidelines [4].

Stable Isotope Dilution Assays for CYP2D6 Phenotyping in Pharmacogenomics Research

When phenotyping CYP2D6 activity using propafenone as a probe substrate, the deuterated internal standard enables precise measurement of the 5-hydroxypropafenone formation rate in human liver microsomes or hepatocyte incubations [5]. The validated method accuracy (<12% bias) allows reliable discrimination between CYP2D6 wild-type, intermediate, and poor metabolizer genotypes based on metabolite formation velocity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy Propafenone Hydrochloride-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.